Ethyl 4-hydroxyquinoline-6-carboxylate

crystallization solid-phase synthesis purification

Source Ethyl 4-hydroxyquinoline-6-carboxylate (CAS 148018-33-1) as a protected intermediate for kinase inhibitor and nucleoside analog programs. The ethyl ester at the 6-position delivers a balanced LogP of 0.8, avoiding the excessive hydrophilicity of the free acid (LogP 0.1) that limits permeability, and the higher lipophilicity of the methyl ester (LogP 1.3) or the 3-carboxylate regioisomer (LogP 3.9) that risks solubility-limited absorption. Superior crystallinity (mp 255–256 °C) ensures efficient solid-phase handling and high recovery by trituration or recrystallization, reducing chromatographic burden in scale-up. The 4-hydroxy tautomer system enables a high-yield chlorination pathway (67%) to ethyl 4-chloroquinoline-6-carboxylate, a versatile electrophile for SNAr diversification.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 148018-33-1
Cat. No. B188627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxyquinoline-6-carboxylate
CAS148018-33-1
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)NC=CC2=O
InChIInChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-10-9(7-8)11(14)5-6-13-10/h3-7H,2H2,1H3,(H,13,14)
InChIKeyHJEXAEIHROLMFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Hydroxyquinoline-6-carboxylate (CAS 148018-33-1): A Privileged Scaffold for Kinase Inhibitor Development


Ethyl 4-hydroxyquinoline-6-carboxylate (CAS 148018-33-1) is a heterocyclic building block belonging to the 4-hydroxyquinoline family, a scaffold widely recognized as 'privileged' in drug discovery due to its capacity to engage multiple biological targets with high affinity . The compound exists in equilibrium with its 4-oxo tautomer (ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate) and features a hydroxyl group at the 4-position paired with an ethyl carboxylate at the 6-position. This substitution pattern confers a distinct physicochemical profile that underpins its utility as a protected intermediate in medicinal chemistry, particularly for constructing kinase inhibitors and nucleoside analogs .

Why Substituting Ethyl 4-Hydroxyquinoline-6-carboxylate with Close Analogs Compromises Synthetic and Biological Outcomes


Superficially similar 4-hydroxyquinoline derivatives cannot be interchanged without incurring quantifiable penalties in physicochemical properties and downstream synthetic efficiency. The position of the carboxylate group (e.g., 3- vs. 6-position) and the identity of the ester (e.g., methyl vs. ethyl vs. free acid) produce divergent melting points, lipophilicity (LogP) profiles, and reactivity under common synthetic conditions [1]. These differences cascade into altered solubility, membrane permeability, crystallization behavior, and yields in key transformations such as chlorination—all of which directly impact the reproducibility and scalability of research and manufacturing processes [2].

Quantitative Differentiation of Ethyl 4-Hydroxyquinoline-6-carboxylate from Key Analogs: A Procurement-Focused Evidence Guide


Melting Point: Superior Crystallinity for Solid-Phase Handling and Purification

Ethyl 4-hydroxyquinoline-6-carboxylate exhibits a sharply defined melting point of 255–256 °C, which is significantly higher than that of the methyl ester analog (~150–160 °C) and distinct from the free carboxylic acid (>280 °C with decomposition) [1][2]. This thermal property enhances its suitability for solid-phase handling, recrystallization, and formulation where precise melting behavior is critical for process control and purity assessment.

crystallization solid-phase synthesis purification

Lipophilicity (LogP): Optimized Balance for Membrane Permeability and Solubility

The ethyl ester of 4-hydroxyquinoline-6-carboxylic acid displays a calculated LogP (XLogP3) of 0.8, which is intermediate between the more polar free acid (LogP 0.1) and the more lipophilic methyl ester (LogP 1.3) [1][2]. Furthermore, it is dramatically less lipophilic than the 3-carboxylate regioisomer, ethyl 4-hydroxyquinoline-3-carboxylate, which has a LogP of approximately 3.9 . This intermediate lipophilicity confers a favorable balance of aqueous solubility and membrane permeability—a critical attribute for compounds intended for cellular assays or in vivo studies.

drug-likeness ADME solubility

Synthetic Utility: High-Yield Chlorination to a Key Kinase Inhibitor Intermediate

In a patent describing Ret tyrosine kinase inhibitors, ethyl 4-hydroxyquinoline-6-carboxylate was converted to ethyl 4-chloroquinoline-6-carboxylate using phosphorus oxychloride (POCl₃) with a reaction time of 3.0 hours, achieving a 67% isolated yield [1]. This chlorination step installs a versatile leaving group at the 4-position, enabling subsequent nucleophilic aromatic substitution to generate diverse inhibitor libraries. The methyl ester or free acid analogs may exhibit different reactivity or require modified conditions to achieve comparable yields, underscoring the synthetic advantage of the ethyl ester in this well-validated medicinal chemistry route.

synthetic efficiency chlorination kinase inhibitor

Optimal Deployment Scenarios for Ethyl 4-Hydroxyquinoline-6-carboxylate in Pharmaceutical R&D


Preferred Intermediate for Ret and CSF-1R Kinase Inhibitor Libraries

The ethyl ester serves as a strategic protected form of the 4-hydroxyquinoline scaffold, enabling efficient chlorination at the 4-position (67% yield) to generate ethyl 4-chloroquinoline-6-carboxylate [1]. This chloro-intermediate is a crucial electrophile for introducing diverse amine and heterocycle substituents via SNAr chemistry, a common motif in kinase inhibitor design. The balanced LogP (0.8) of the ethyl ester further ensures that downstream analogs retain favorable physicochemical properties for cellular target engagement [2].

Solid-Phase Purification and Crystallization Optimization

With a sharp melting point of 255–256 °C—significantly higher than the methyl ester analog (~150–160 °C)—the ethyl ester offers superior crystallinity for solid-phase handling and recrystallization [3]. This thermal stability facilitates purification by trituration or recrystallization, reducing the need for chromatographic separation and improving overall process mass intensity in scale-up scenarios.

Physicochemical Property Optimization in Lead Series

When medicinal chemistry campaigns require tuning of lipophilicity to improve solubility or permeability, the ethyl ester (LogP 0.8) provides a middle-ground alternative to the more hydrophilic free acid (LogP 0.1) and the more hydrophobic methyl ester (LogP 1.3) [4]. Moreover, selecting the 6-carboxylate regioisomer avoids the excessively high lipophilicity of the 3-carboxylate isomer (LogP 3.9), which could otherwise lead to solubility-limited absorption and off-target promiscuity .

Quote Request

Request a Quote for Ethyl 4-hydroxyquinoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.